molecular formula C18H15NO4 B5724064 ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate

ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate

Cat. No. B5724064
M. Wt: 309.3 g/mol
InChI Key: SMKCDCVLWUJLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate, also known as NAF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NAF is a furoate derivative of 2-naphthylamine, which is a known carcinogen. Despite its association with cancer, NAF has shown promising results in various scientific studies, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate is not fully understood, but several studies have suggested that it works by inhibiting the activity of enzymes that produce reactive oxygen species (ROS) in the brain. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various studies. In addition to its neuroprotective effects, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve mitochondrial function, which is crucial for cellular energy production.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of this compound is its potential toxicity, as it is a derivative of a known carcinogen. Careful handling and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several potential future directions for research on ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another potential application is in the field of cancer research, where this compound may have potential as an anticancer agent. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound in scientific research.

Synthesis Methods

Ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate can be synthesized by reacting 2-naphthylamine with ethyl 3-bromo-2-furoate in the presence of a base, such as potassium carbonate. The resulting compound is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

Ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. This compound has been found to reduce oxidative stress and inflammation in the brain, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 4-(naphthalen-2-ylcarbamoyl)furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-23-18(21)16-11-22-10-15(16)17(20)19-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKCDCVLWUJLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=C1C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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